The technical information about this compound is as follows :
3-Methyl-2-(4-methylphenyl)morpholine hydrochloride is a chemical compound characterized by its molecular formula and a molecular weight of approximately 227.73 g/mol. This compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, substituted with a methyl group and a para-methylphenyl group. Its structure contributes to its unique chemical properties and versatility in various applications .
The chemical reactivity of 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride typically involves nucleophilic substitutions and electrophilic additions due to the presence of functional groups in its structure. The morpholine ring can participate in various reactions such as:
These reactions make it suitable for synthesizing derivatives or other complex compounds .
Research indicates that 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride exhibits significant biological activity. It has been studied for its potential pharmacological effects, including:
Several synthetic routes have been developed for the preparation of 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride:
These methods highlight the compound's versatility as a building block in organic synthesis.
3-Methyl-2-(4-methylphenyl)morpholine hydrochloride serves various roles in research and industry:
Interaction studies involving 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride focus on its binding affinity to various receptors and enzymes. Preliminary data suggest interactions with neurotransmitter systems, which may elucidate its pharmacological profile. Further studies are needed to establish specific interaction pathways and their implications for therapeutic use .
Several compounds share structural similarities with 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 4-Methylphenmetrazine Hydrochloride | Similar morpholine ring | Known stimulant properties |
| Mephenmetrazine Hydrochloride | Similar core structure | Used primarily for its stimulant effects |
| 1-(4-Methylphenyl)-piperidine | Piperidine instead of morpholine | Different nitrogen-containing ring structure |
These compounds demonstrate varying degrees of biological activity and applications, highlighting the uniqueness of 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride in medicinal chemistry and pharmacology .
The compound’s IUPAC name, 3-methyl-2-(p-tolyl)morpholine hydrochloride, reflects its core morpholine scaffold and substituents. Key structural features include:
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₂H₁₈ClNO |
| Molecular weight | 227.73 g/mol |
| SMILES notation | CC1=C(C(=CC=C1)C2OCCNC2C)C.Cl |
| CAS number | 1998216-41-3 |
3-Methyl-2-(4-methylphenyl)morpholine hydrochloride belongs to the substituted phenylmorpholine class, a subset of morpholine derivatives distinguished by aromatic substituents. Its classification is rooted in:
3-Methyl-2-(4-methylphenyl)morpholine hydrochloride is registered under Chemical Abstracts Service number 1496165-49-1 . The compound is also known by several synonyms including Mephenmetrazine Hydrochloride, 3-Methyl-2-(p-tolyl)morpholine HCl, and 4-MPM . The molecular formula for the hydrochloride salt is C₁₂H₁₈ClNO with a molecular weight of 227.73 grams per mole [2]. The free base form of the compound has the Chemical Abstracts Service number 1094649-71-4 and molecular formula C₁₂H₁₇NO with a molecular weight of 191.27 grams per mole [3] [4].
The compound represents a substituted morpholine derivative featuring both a methyl group at position 3 and a 4-methylphenyl group at position 2 of the morpholine ring . The International Union of Pure and Applied Chemistry name for the free base is 3-methyl-2-(4-methylphenyl)morpholine [5]. The compound has been assigned the MDL number MFCD28166374 for the hydrochloride salt form [6].
The structural representation of 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride reveals a six-membered morpholine ring containing both nitrogen and oxygen heteroatoms . The canonical SMILES notation for the free base is CC1C(OCCN1)C2=CC=C(C=C2)C, indicating the specific connectivity of atoms within the molecule . The InChI identifier is InChI=1S/C12H17NO/c1-9-3-5-11(6-4-9)12-10(2)13-7-8-14-12/h3-6,10,12-13H,7-8H2,1-2H3 .
The morpholine ring adopts a chair conformation, which is the most stable arrangement for six-membered heterocycles containing oxygen [8]. The 4-methylphenyl substituent at position 2 creates a significant structural feature that influences the compound's overall three-dimensional shape . The methyl group at position 3 adds additional steric bulk and affects the conformational preferences of the molecule [9].
Morpholine derivatives typically exhibit characteristic bond angles that reflect the chair conformation of the heterocyclic ring [8]. The morpholine ring in 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride contains both C-O-C and C-N-C bond angles that are influenced by the sp³ hybridization of the heteroatoms [10]. Research on similar morpholine structures indicates that the C-O-C bond angles are approximately 109-111 degrees, while C-N-C angles are typically around 108-110 degrees [11] [12].
The molecular geometry is significantly influenced by the boat-like or chair-like conformations available to the morpholine ring [11]. Crystallographic studies of related morpholine derivatives demonstrate that the chair conformation is predominant, with the oxygen and nitrogen atoms positioned to minimize steric interactions [13]. The presence of the 4-methylphenyl group at position 2 introduces additional conformational constraints due to the aromatic ring's planar geometry [8].
Computational studies on morpholine derivatives suggest that bond angles within the ring are affected by substituent effects, with electron-withdrawing or electron-donating groups causing slight deviations from ideal tetrahedral angles [12]. The 4-methylphenyl substituent, being an electron-donating group, may cause minor adjustments to the local bond angles around the C-2 position [14].
3-Methyl-2-(4-methylphenyl)morpholine contains two potential stereogenic centers located at positions 2 and 3 of the morpholine ring [4] [20]. The carbon atom at position 2, which bears the 4-methylphenyl substituent, represents the first stereogenic center due to the four different groups attached to it [21]. The second stereogenic center is located at position 3, where the methyl group is attached [8].
The presence of these two stereogenic centers theoretically allows for four possible stereoisomers: two pairs of enantiomers or two diastereomeric pairs [20] [21]. The stereochemistry at these positions significantly influences the compound's three-dimensional structure and potential biological activity [22]. Research on related morpholine derivatives indicates that the configuration at position 2 is particularly important for determining the overall molecular shape [8] [9].
Studies of morpholine stereochemistry demonstrate that the heterocyclic ring can adopt different conformations depending on the stereochemical configuration at the substituted positions [8]. The axial or equatorial orientation of substituents at positions 2 and 3 affects the stability and preferred conformation of the morpholine ring [10] [14].
The two stereogenic centers in 3-Methyl-2-(4-methylphenyl)morpholine give rise to distinct enantiomeric relationships [20] [21]. Each stereogenic center can adopt either R or S configuration according to the Cahn-Ingold-Prelog priority rules [22]. The compound can therefore exist as (2R,3R), (2S,3S), (2R,3S), and (2S,3R) stereoisomers [24].
Research on chiral morpholine derivatives indicates that enantiomeric pairs often exhibit different biological activities and pharmacological profiles [9] [20]. The separation and characterization of individual enantiomers requires sophisticated analytical techniques including chiral chromatography and circular dichroism spectroscopy [21]. Studies on related phenylmorpholine derivatives demonstrate that stereochemical purity is crucial for understanding structure-activity relationships [23].
The enantiomeric forms of morpholine derivatives have been successfully synthesized using asymmetric synthetic methodologies [20] [24]. Enantioselective synthesis approaches often employ chiral catalysts or chiral auxiliaries to control the stereochemical outcome at the morpholine ring positions [10] [21].
The presence of two stereogenic centers in 3-Methyl-2-(4-methylphenyl)morpholine creates diastereomeric relationships between certain stereoisomers [21] [24]. Diastereomers are stereoisomers that are not mirror images of each other and typically exhibit different physical and chemical properties [22]. In this compound, the (2R,3R) and (2R,3S) forms represent a diastereomeric pair, as do the (2S,3S) and (2S,3R) forms [8].
Research on morpholine stereochemistry indicates that diastereomers can be separated using conventional chromatographic techniques due to their different physical properties [14] [31]. The conformational preferences of the morpholine ring are significantly influenced by the relative stereochemistry at positions 2 and 3 [8] [10]. Studies suggest that certain diastereomeric forms may preferentially adopt specific ring conformations to minimize steric interactions [12].
Nuclear magnetic resonance spectroscopy has been extensively used to distinguish between diastereomeric morpholine derivatives [8] [18]. The chemical shifts and coupling patterns observed in proton and carbon-13 nuclear magnetic resonance spectra provide valuable information about the stereochemical relationships and conformational preferences of different diastereomers [14] [31].
The melting point of 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride has not been extensively reported in the available literature, though related morpholine hydrochloride salts typically exhibit melting points in the range of 170-180°C [39]. The free base form of a structurally similar compound, 2-methyl-2-(4-methylphenyl)morpholine, has a reported melting point of 50°C [17]. The formation of the hydrochloride salt generally increases the melting point significantly compared to the free base due to enhanced intermolecular interactions and crystal packing forces [39].
Thermal stability characteristics of morpholine derivatives indicate that these compounds generally remain stable under normal storage conditions [16]. The predicted boiling point for the free base form is approximately 305.6±32.0°C, suggesting good thermal stability at moderate temperatures [16]. Morpholine derivatives typically decompose at elevated temperatures, particularly in the presence of strong acids or bases [37].
The thermal behavior of morpholine salts is influenced by the nature of the counterion, with hydrochloride salts generally exhibiting good thermal stability up to their melting points [39]. Differential scanning calorimetry studies on related morpholine compounds indicate that decomposition typically occurs at temperatures significantly above the melting point [32].
The solubility characteristics of 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride are expected to differ significantly from those of the free base due to salt formation . Morpholine hydrochloride salts generally exhibit enhanced water solubility compared to their corresponding free bases [33] [39]. The hydrochloride salt form is typically soluble in water and polar protic solvents, while showing reduced solubility in non-polar organic solvents .
The predicted density of the free base form is 0.986±0.06 grams per cubic centimeter, indicating that the compound is slightly less dense than water [16]. The lipophilicity of morpholine derivatives is significantly influenced by the nature and position of substituents on the ring [28]. The presence of the 4-methylphenyl group is expected to increase the lipophilic character of the molecule compared to unsubstituted morpholine [19] [30].
Partition coefficient studies on related morpholine derivatives suggest that the distribution between aqueous and organic phases is highly dependent on pH . The predicted acid dissociation constant (pKa) for the free base is 8.66±0.60, indicating that the compound behaves as a weak base [16]. This basicity affects the ionization state and hence the solubility and partition behavior under different pH conditions [33] .
The stability of 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride under various environmental conditions is an important consideration for storage and handling . Morpholine derivatives generally exhibit good stability under neutral and mildly acidic conditions [33] [37]. The hydrochloride salt form typically shows enhanced stability compared to the free base due to reduced susceptibility to oxidation and other degradation pathways .
Studies on related morpholine compounds indicate that these derivatives are susceptible to N-nitrosation reactions, particularly in the presence of nitrite ions under acidic conditions [37]. However, under normal storage conditions with appropriate protection from light and moisture, morpholine hydrochloride salts remain stable for extended periods [39].
The compound's stability is influenced by temperature, with elevated temperatures potentially leading to thermal decomposition [32] [37]. Aqueous solutions of morpholine salts are generally stable at physiological pH but may undergo hydrolysis under strongly alkaline conditions . Protection from oxidizing agents is recommended to prevent degradation of the morpholine ring system [33].
Nuclear magnetic resonance spectroscopy provides valuable structural information for 3-Methyl-2-(4-methylphenyl)morpholine derivatives [18]. Proton nuclear magnetic resonance spectra typically show characteristic signals for the morpholine ring protons in the range of 3.0-4.0 parts per million [18]. The aromatic protons of the 4-methylphenyl group appear as a characteristic pattern in the aromatic region around 7.0-7.5 parts per million [18].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the various carbon environments within the molecule [18]. The morpholine ring carbons typically appear between 40-70 parts per million, while the aromatic carbons of the 4-methylphenyl group resonate in the range of 120-140 parts per million [18]. The methyl substituents show characteristic upfield signals around 15-25 parts per million [18].
Mass spectrometry analysis shows the molecular ion peak for the hydrochloride salt at mass-to-charge ratio 227.73, corresponding to the protonated molecular ion [18]. Fragmentation patterns typically include loss of the hydrochloride group and subsequent fragmentation of the morpholine ring system [18]. Infrared spectroscopy reveals characteristic absorption bands for the morpholine C-O-C stretching vibrations around 1100 wavenumbers and N-H stretching vibrations in the 3200-3400 wavenumber region [36].
Limited crystallographic data are available specifically for 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride in the current literature. However, crystallographic studies of related morpholine derivatives provide insight into the expected structural features [13]. Morpholine rings typically adopt chair conformations in the solid state, with specific orientations of substituents depending on steric and electronic factors [11] [12].
Crystal structures of morpholine salts generally show the formation of hydrogen bonding networks between the protonated nitrogen atom and the chloride counterion [13]. These intermolecular interactions significantly influence the crystal packing and overall stability of the solid form [13]. The 4-methylphenyl substituent is expected to participate in π-π stacking interactions with neighboring aromatic rings in the crystal lattice [13].
Single crystal X-ray diffraction studies of related morpholine derivatives reveal specific bond lengths and angles within the heterocyclic ring system [11]. The C-O bond lengths in morpholine rings typically range from 1.42-1.45 Angstroms, while C-N bond lengths are generally 1.45-1.48 Angstroms [11] [12]. The crystal packing is often stabilized by a combination of hydrogen bonding, van der Waals interactions, and aromatic stacking forces [13].
The introduction of a methyl group at position 3 of the morpholine ring significantly influences the compound's pharmacological properties and biological activity [26] [31]. Research on morpholine structure-activity relationships indicates that substitution at the 3-position can dramatically alter the binding affinity to various biological targets [19] [27]. The methyl group at position 3 introduces steric hindrance that affects the overall three-dimensional shape of the molecule and its interaction with receptor sites [29] [31].
Studies on morpholine derivatives demonstrate that 3-position substitution often leads to increased potency in certain biological assays [26]. The steric effects of the methyl group can force the morpholine ring into specific conformations that may be more favorable for target binding [31]. Additionally, the methyl substitution can influence the lipophilicity of the compound, potentially affecting membrane permeability and bioavailability [28] [30].
| Position | Substitution Effect | Biological Impact | Reference |
|---|---|---|---|
| 3-Methyl | Increased steric bulk | Enhanced selectivity | [26] [31] |
| 3-Methyl | Conformational restriction | Improved potency | [27] [29] |
| 3-Methyl | Altered lipophilicity | Modified pharmacokinetics | [28] [30] |
The conformational preferences imposed by 3-methyl substitution have been shown to be particularly important for compounds targeting central nervous system receptors [30]. The methyl group can adopt either axial or equatorial orientations, with each conformation potentially exhibiting different biological activities [8] [31].
The 4-methylphenyl substituent at position 2 of the morpholine ring represents a significant structural modification that affects multiple aspects of the compound's biological activity [19]. This aromatic substitution introduces π-electron density and hydrophobic character that can enhance binding to aromatic amino acid residues in protein targets [28] [30]. The para-methyl substitution on the phenyl ring further modulates the electronic properties and steric profile of this group [29].
Research on phenylmorpholine derivatives indicates that the position and nature of aromatic substitution significantly influence selectivity for different biological targets [9] [19]. The 4-methylphenyl group can participate in π-π stacking interactions with aromatic residues in binding sites, potentially enhancing binding affinity [30]. The methyl group on the phenyl ring provides additional hydrophobic contacts that may contribute to improved potency [29].
Structure-activity relationship studies reveal that modifications to the aromatic ring at position 2 can dramatically alter the pharmacological profile of morpholine derivatives [27] [28]. The 4-methylphenyl substitution pattern has been associated with specific receptor selectivity profiles in central nervous system applications [30]. The size and electronic properties of the aromatic substituent influence both the binding affinity and the selectivity for different target proteins [19] [26].
| Substituent | Electronic Effect | Biological Outcome | Activity Profile |
|---|---|---|---|
| 4-Methylphenyl | Electron donating | Enhanced CNS activity | [30] |
| 4-Methylphenyl | Hydrophobic interaction | Improved membrane permeability | [28] [29] |
| 4-Methylphenyl | Aromatic stacking | Selective receptor binding | [19] [26] |
The formation of the hydrochloride salt significantly alters the physicochemical properties and biological behavior of 3-Methyl-2-(4-methylphenyl)morpholine [33] . Salt formation enhances water solubility and chemical stability while potentially affecting the compound's ability to cross biological membranes [39]. The protonation of the morpholine nitrogen in the hydrochloride salt eliminates the lone pair that is responsible for the basicity of the free base [33].
The hydrochloride salt form typically exhibits different pharmacokinetic properties compared to the free base, including altered absorption, distribution, and elimination characteristics . The ionic nature of the salt can affect tissue distribution and may influence the compound's ability to penetrate the blood-brain barrier [33]. However, the hydrochloride salt generally provides better pharmaceutical stability and handling characteristics [39].
Research on morpholine salt forms indicates that the choice of counterion can significantly impact biological activity [32] . The chloride ion in the hydrochloride salt is generally considered pharmaceutically acceptable and provides good stability without introducing additional pharmacological effects [33] [39]. The salt formation also facilitates precise dosing and formulation development for research applications .
| Salt Form | Solubility | Stability | Membrane Permeability |
|---|---|---|---|
| Free Base | Limited aqueous | Moderate | High lipophilic |
| Hydrochloride | High aqueous | Enhanced | Reduced lipophilic |
| Impact | Formulation dependent | Storage advantage | Absorption variable |
Traditional Cyclization Methods
The synthesis of 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride typically follows conventional morpholine formation strategies that have been established over several decades. The most common conventional approach involves the reaction of 4-methylbenzaldehyde with morpholine precursors in the presence of catalytic systems . These traditional methods often proceed through condensation mechanisms, forming intermediate Schiff bases which are subsequently reduced to yield the final morpholine derivatives .
The conventional synthesis pathway generally requires elevated temperatures ranging from 80-100°C and extended reaction times of several hours to achieve satisfactory conversion . Common reducing agents employed in these traditional approaches include sodium borohydride and lithium aluminum hydride, with the choice dependent on the specific substrate requirements and desired selectivity . Temperature control within the range of 50-80°C has been identified as critical for optimizing yields, with optimal purity exceeding 95% achieved through recrystallization in ethanol-water mixtures .
Classical Ring Formation Strategies
Traditional morpholine synthesis often employs the intramolecular dehydration of diethanolamine using sulfuric acid, though this approach presents significant disadvantages including the handling of large quantities of corrosive reagents and the generation of substantial by-product waste [3]. An alternative conventional method involves the reaction of diethylene glycol with ammonia, though this typically produces morpholine as a by-product with exceedingly low yields when morpholine derivatives are the target compounds [3].
For substituted morpholine derivatives like 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride, conventional approaches frequently utilize halogenated hydrocarbons in combination with morpholine precursors [4]. These methods benefit from high versatility in introducing various substituent groups, with halogenated hydrocarbon raw materials being readily available at low cost [4].
Transition Metal Catalysis
Modern catalytic approaches have revolutionized morpholine synthesis by providing more efficient and selective pathways. Gold-catalyzed cyclization reactions represent a significant advancement, with 1.0 mol% gold catalyst loading enabling the construction of morpholine derivatives in moderate to good yields through cascade cyclization and isomerization processes [5]. These gold-catalyzed methods proceed smoothly and demonstrate excellent compatibility with various functional groups [5].
Palladium-catalyzed carboamination reactions have emerged as particularly powerful tools for morpholine synthesis. The key strategic advance involves a palladium-catalyzed carboamination reaction between substituted ethanolamine derivatives and aryl or alkenyl bromides [6]. This methodology generates morpholine products as single stereoisomers in moderate to good yields, with excellent diastereoselectivities exceeding 20:1 [6]. The modular nature of this palladium-catalyzed approach permits variation of morpholine substituents while providing access to fused-ring morpholine derivatives [6].
Copper-Based Catalytic Systems
Copper(II) 2-ethylhexanoate promoted alkene oxyamination represents another significant catalytic advancement for morpholine synthesis [7]. This methodology provides 2-aminomethyl functionalized morpholines in good to excellent yields with generally high levels of diastereoselectivity [7]. The reaction likely proceeds through initial addition of an alcohol moiety to the alkene, followed by intermolecular coupling with amine nucleophiles [7].
The mechanism involves coordination of the alcohol substrate to the copper(II) catalyst, followed by thermally promoted cis-oxycupration through a chair-like transition state [7]. This results in high diastereoselectivity, with vicinal substituents adopting pseudoaxial positions similar to the final morpholine product configuration [7].
Ethylene Sulfate Methodology
A significant advancement in green morpholine synthesis utilizes ethylene sulfate as an environmentally benign reagent for the conversion of 1,2-amino alcohols to morpholines [8] [9]. This methodology employs inexpensive reagents including ethylene sulfate and potassium tert-butoxide for high-yielding, one or two-step, redox neutral protocols [9]. The key innovation lies in achieving selective monoalkylation of primary amines, addressing a fundamental challenge in morpholine synthesis [8].
The ethylene sulfate approach demonstrates remarkable selectivity dependent upon the structure of the reacting 1,2-amino alcohol and the unique properties of ethylene sulfate [9]. This methodology enables synthesis of diverse morpholines containing substituents at various positions, including 28 examples derived from primary amines and multiple examples contained in known active pharmaceutical ingredients [9]. The process has been successfully demonstrated on greater than 50 gram scale, highlighting its practical utility [9].
Sustainable Reaction Conditions
Green chemistry principles have been integrated into morpholine synthesis through the development of metal-free protocols. Ammonium persulfate enables metal-free synthesis of 2-substituted and 2,3-disubstituted morpholines through one-pot strategies [10]. The process involves simple and inexpensive ammonium persulfate salts facilitating the reaction of aziridines with halogenated alcohols via SN2-type ring opening followed by cyclization [10].
The environmental benefits of these green approaches include reduced solvent usage, elimination of toxic metal catalysts in certain protocols, and improved atom economy [8]. The ethylene sulfate methodology is particularly noteworthy for using reagents that are widely available due to their application as additives in lithium-ion batteries, ensuring sustainable supply chains [8].
Mechanistic Framework
Indium(III)-catalyzed reductive etherification represents a highly efficient methodology for constructing substituted morpholine derivatives with excellent stereochemical control [11] [12]. The reaction mechanism involves indium(III) functioning as a π-Lewis acid that coordinates with unsaturated systems, promoting nucleophilic addition reactions [13]. The electrophilic activation of alkynes by indium(III) coordination enables formation of carbon-carbon and carbon-heteroatom bonds through both intermolecular and intramolecular pathways [13].
The mechanistic pathway begins with η2-coordination of the indium(III) halide with the alkyne moiety, triggering intramolecular cyclization [14]. This initial step generates an intermediate that can be described as a resonance hybrid between an indium-stabilized homoallylic carbocation and a cyclopropylindium ylide [14]. The subsequent cyclization proceeds through an electrophilic aromatic substitution mechanism, followed by aromatization and protodemetallation to regenerate the catalytic species [14].
Stereochemical Determinants
Computational studies reveal that the reaction proceeds through a two-step mechanism where the first cyclization step is rate-limiting [14]. The formation of the first ring system occurs stereospecifically, with Z-starting materials producing cis-intermediates and E-starting materials yielding trans-intermediates [14]. These intermediates adopt a bicyclic [4.1.0] structure with partial indium carbene character [14].
The stereochemical outcome is significantly influenced by the electronic nature of substituents. Electron-rich arenes containing methoxy groups stabilize the incipient positive charge during electrophilic aromatic substitution, resulting in lower activation energies and more stable arenium intermediates [14]. The absence of stabilizing electron-donating groups increases the energy required for the second cyclization step by approximately 5-7 kcal/mol [14].
Temperature and Catalyst Loading
Systematic optimization studies have established optimal reaction conditions for indium(III)-catalyzed morpholine synthesis [11] [12]. Temperature optimization reveals that reactions proceed efficiently at 60-80°C, with room temperature reactions requiring extended times and higher catalyst loadings [14]. The optimal catalyst loading is 5 mol% of indium triiodide, providing the best balance between reaction efficiency and cost-effectiveness [14].
Catalyst counteranion effects demonstrate that indium triiodide exhibits superior catalytic activity compared to indium tribromide or indium trichloride [14]. The halide abstraction using silver salts can generate more reactive diiodonium cation species, though this modification may lead to alternative reaction pathways depending on the specific substrate [14].
Solvent Selection and Reaction Conditions
Solvent screening indicates that toluene provides optimal results for indium(III)-catalyzed morpholine synthesis, yielding products with excellent diastereoselectivity [14]. Alternative solvents including 1,2-dichloroethane and dichloromethane can be employed, though with slightly reduced efficiency [14]. The reaction demonstrates tolerance for various solvents, providing flexibility in process development [14].
Reaction time optimization shows that most transformations reach completion within 2-8 hours under optimal conditions [11]. Extended reaction times do not significantly improve yields but may lead to increased side product formation [14]. The methodology demonstrates excellent reproducibility across multiple runs when optimal conditions are maintained [11].
Substitution Pattern Tolerance
The indium(III)-catalyzed reductive etherification demonstrates broad substrate scope, accommodating various substitution patterns on the morpholine ring system [11] [12]. The methodology successfully constructs 2-substituted, 2,3-, 2,5-, and 2,6-disubstituted morpholines with good to excellent yields [11]. Both E and Z geometric isomers of starting materials can be employed, providing access to different stereochemical outcomes in the final products [14].
Terminal and internal alkynes are both compatible with the reaction conditions, though the specific substitution pattern influences the reaction rate and selectivity [14]. Substrates containing aryl groups at both the alkene and alkyne positions demonstrate excellent reactivity, with phenyl and substituted phenyl groups providing optimal results [14].
Functional Group Compatibility
The indium(III)-catalyzed methodology exhibits remarkable functional group tolerance, accommodating alcohols, amines, esters, and halides without significant interference [11]. This broad compatibility enables late-stage functionalization strategies and provides access to complex morpholine derivatives that would be challenging to prepare through alternative methods [11].
Electron-rich aromatic systems containing methoxy substituents demonstrate enhanced reactivity due to stabilization of cationic intermediates during the cyclization process [14]. Conversely, electron-deficient aromatic systems require more forcing conditions but still provide acceptable yields under optimized protocols [14].
Chair-Like Transition State Control
Diastereoselective synthesis of morpholine derivatives relies heavily on conformational control during cyclization processes [7]. The most successful approaches utilize chair-like transition states that minimize steric interactions between substituents [7]. In copper(II)-promoted oxyamination reactions, the diastereoselectivity is rationalized through chair-like transition states where vicinal tosyl and benzyl substituents adopt pseudoaxial positions [7].
This conformational preference leads to excellent diastereoselectivity, with many transformations achieving greater than 20:1 diastereomeric ratios [6] [7]. The chair-like geometry is maintained in the final morpholine product, providing predictable stereochemical outcomes [7]. Temperature control and reaction conditions significantly influence the degree of stereocontrol achieved [7].
Substrate-Controlled Selectivity
The substrate structure plays a crucial role in determining stereochemical outcomes in morpholine synthesis [15]. Grignard reagent additions to sulfinyl imines followed by cyclization provide access to substituted morpholine derivatives with high diastereoselectivity [15]. The tert-butylsulfinyl group serves as an effective chiral auxiliary, directing the stereochemical course of the reaction [15].
Photocatalytic approaches have demonstrated remarkable diastereoselective control in morpholine synthesis [16]. Visible-light-activated photocatalysts combined with Lewis acids and Brønsted acids achieve high yields and stereoselectivity [16]. The reaction proceeds through radical cation intermediates, with triflic acid playing critical roles in substrate protonation and catalyst preservation [16].
Organocatalytic Strategies
The organocatalytic approach addresses major limitations of previous methods by avoiding reliance on the chiral pool and enabling access to either enantiomer of the corresponding morpholines [17]. The methodology demonstrates broad substrate scope and functional group tolerance [17].
Asymmetric Transfer Hydrogenation
Catalytic asymmetric synthesis utilizing both hydroamination and asymmetric transfer hydrogenation has provided efficient access to 3-substituted morpholines [18]. The methodology employs bis(amidate)bis(amido)titanium catalysts to generate cyclic imines, which are subsequently reduced using Noyori-Ikariya ruthenium catalysts [18]. This tandem approach yields chiral 3-substituted morpholines in good yields with enantiomeric excesses exceeding 95% [18].
Mechanistic investigations reveal that hydrogen-bonding interactions between the oxygen in the substrate backbone and the Ts-DPEN ligand of the ruthenium catalyst are crucial for achieving high enantioselectivities [18]. This insight has enabled extension of the methodology to include nitrogen as an alternative hydrogen bond acceptor, facilitating catalytic enantioselective synthesis of 3-substituted piperazines [18].
Crystallographic Resolution
Enantiomeric resolution of morpholine derivatives can be achieved through inclusion chemistry using chiral host compounds [19]. The mechanism involves selective enclathration of enantiomers in different proportions within chiral host crystals [19]. Single crystal X-ray structure determination provides accurate determination of enantiomeric compositions, with validation through independent NMR spectroscopic analysis [19].
The selectivity correlates with torsional flexibility of phenyl moieties in the host compound and the remaining volume available for guest accommodation [19]. This mechanism has been confirmed through competition experiments using related chiral hosts [19]. The approach provides a viable alternative for situations where catalytic asymmetric synthesis is not practical [19].
Diastereomeric Salt Formation
Traditional resolution techniques employing diastereomeric salt formation remain important for morpholine derivatives [20]. Chiral carboxylic acids can form crystalline salts with morpholine bases, enabling separation based on differential crystallization properties [20]. The success of this approach depends on careful selection of resolving agents and optimization of crystallization conditions [20].
Modern chromatographic resolution techniques using chiral stationary phases provide additional options for enantiomeric separation . These methods are particularly valuable for analytical applications and small-scale preparative separations . High-performance liquid chromatography with chiral columns enables baseline separation of morpholine enantiomers with excellent resolution .
Heat Transfer and Mixing Optimization
Industrial batch production of morpholine derivatives requires careful consideration of heat transfer limitations that become pronounced at larger scales [22]. The conventional synthesis pathway from diethylene glycol and ammonia operates at elevated temperatures between 150-400°C and pressures of 30-400 atmospheres, necessitating robust reactor designs capable of handling these demanding conditions [3]. Heat transfer coefficients decrease with scale, requiring enhanced mixing systems and potentially modified reactor geometries to maintain temperature uniformity [3].
Mixing efficiency becomes critical in batch operations, particularly for heterogeneous catalytic systems commonly employed in morpholine synthesis [3]. Catalyst distribution and contact efficiency directly impact conversion rates and selectivity. Industrial batch reactors typically employ impeller systems designed to maintain catalyst suspension while minimizing attrition [3]. The nickel-copper-chromic oxide catalysts commonly used in morpholine production require specific mixing conditions to prevent deactivation [3].
Catalyst Management and Recycling
Large-scale batch production necessitates efficient catalyst management strategies to ensure economic viability [3]. Catalyst loading typically ranges from 5-20% by weight of the glycol feedstock in batch processes [3]. Recovery and regeneration systems are essential, with catalyst life being prolonged through the use of stabilizers such as sodium and potassium sulfate deposits [3].
The ratio of reactants significantly affects process efficiency, with optimal molar ratios of ammonia to glycol around 3:1 providing maximum yields [3]. However, excess ammonia recovery and recycling systems must be incorporated to maintain economic viability. Batch process design must accommodate the handling and recovery of unreacted materials, with typical morpholine conversions of 47% requiring efficient separation and recycling systems [3].
Flow Reactor Design and Operation
Continuous flow technology offers significant advantages for morpholine synthesis, particularly in terms of heat and mass transfer efficiency [23]. Photocatalytic coupling of aldehydes with silicon amine protocol reagents has been successfully demonstrated under continuous flow conditions, enabling scalable synthesis of substituted morpholines [23]. The key to success lies in combining inexpensive organic photocatalysts with Lewis acid additives to form amine radical cations that complete the catalytic cycle efficiently [23].
Continuous flow systems provide superior control over reaction parameters compared to batch operations [3]. The tubular pressure vessel configuration, measuring 2 inches inside diameter by 24 inches long, demonstrates the scale-up potential for continuous morpholine production [3]. Space velocities of 0.23-1.26 grams of liquid reactants per milliliter of catalyst per hour have been successfully employed [3].
Process Integration and Control
Continuous flow morpholine synthesis benefits from integrated process control systems that monitor and adjust critical parameters in real-time [23]. Temperature control within catalyst beds, pressure regulation, and flow rate optimization are essential for consistent product quality [3]. The continuous preparation of morpholine derivatives has demonstrated conversion rates of 47% with simultaneous production of intermediate reaction products that can be recycled [3].
Flow chemistry applications extend beyond simple morpholine synthesis to include complex multi-step sequences [23]. The integration of photocatalytic steps with subsequent transformations enables the preparation of diverse substituted morpholines, oxazepanes, thiomorpholines, and thiazepanes under continuous conditions [23]. This approach significantly reduces waste generation and improves overall process efficiency [23].
Real-Time Monitoring Systems
Process Analytical Technology integration is essential for ensuring consistent quality in large-scale morpholine production [24]. Real-time monitoring enables measurement of critical process parameters that directly impact essential quality attributes of the final product [24]. Common PAT tools include in-situ spectroscopic analyzers, fixed-purpose sensors, and automated statistical data analysis systems [24].
For morpholine synthesis, infrared spectroscopy provides real-time analysis of reaction progress by monitoring characteristic peaks corresponding to starting materials, intermediates, and products [25]. ReactIR systems enable direct probe insertion into reaction solutions, allowing continuous monitoring of concentration changes during the synthesis process [25]. This real-time feedback enables immediate process adjustments to maintain optimal conditions [25].
Quality Control and Product Specification
Advanced analytical integration includes particle monitoring systems that observe crystallization processes in real-time [25]. ParticleView and ParticleTrack systems provide critical information about crystal polymorphism control, essential for ensuring consistent physical properties in the final morpholine hydrochloride salt [25]. Solubility measurements and precipitation monitoring enable optimization of crystallization conditions [25].
Ion chromatography with suppressed conductivity detection and integrated pulsed amperometric detection provides sensitive analysis of morpholine concentrations at microgram per liter levels [26]. This analytical capability is essential for environmental monitoring and quality control applications [26]. The methodology demonstrates excellent linearity with correlation coefficients of 0.9997 and detection limits suitable for regulatory compliance [26].
Data Management and Process Optimization
Modern PAT implementations incorporate comprehensive data management systems that combine chemical, physical, microbiological, mathematical, and risk analysis elements [24]. These integrated systems provide complete understanding and control of morpholine production processes from raw material testing through final manufacture [24]. The practical implementation involves integration of inline or online technologies designed to provide information and analyze data in real-time or near real-time [24].